1-methanesulfonyl-1H-pyrazol-4-amine
Overview
Description
1-methanesulfonyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3O2S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonyl group and an amino group, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
1-Methanesulfonyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
It is known that pyrazole derivatives can interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways to exert their pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursorsThe reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrazole compounds, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methanesulfonyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A similar compound with a methyl group instead of a methanesulfonyl group.
4-amino-1-methylpyrazole: Another related compound with an amino group at the 4-position and a methyl group at the 1-position
Uniqueness
1-methanesulfonyl-1H-pyrazol-4-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other pyrazole derivatives .
Properties
IUPAC Name |
1-methylsulfonylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMILZYVWBCCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286832 | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206641-28-2 | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methanesulfonyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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